
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide is a quaternary ammonium compound derived from aniline It features a dimethylamino group and three methyl groups attached to the nitrogen atom of the aniline ring, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide typically involves the methylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with iodomethane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5N(CH3)2+CH3I→C6H5N(CH3)3+I−
The reaction is usually carried out in an organic solvent such as benzene or toluene at room temperature. The product, this compound, is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired nucleophile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various quaternary ammonium salts.
Oxidation Reactions: Products include N-oxide derivatives.
Reduction Reactions: Products include secondary amines and tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A precursor to 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide.
Tetramethylammonium iodide: Another quaternary ammonium compound with similar properties.
Trimethylphenylammonium iodide: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of a dimethylamino group and three methyl groups on the nitrogen atom, which imparts distinct chemical and physical properties. Its ability to act as a phase transfer catalyst and disrupt biological membranes sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
2427-09-0 |
|---|---|
Molekularformel |
C11H19IN2 |
Molekulargewicht |
306.19 g/mol |
IUPAC-Name |
[2-(dimethylamino)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H19N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PGLJQIGWMGBYRA-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=CC=C1[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
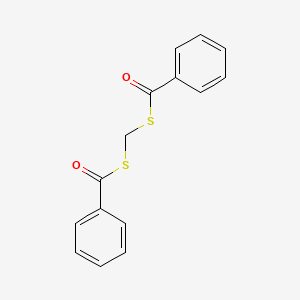

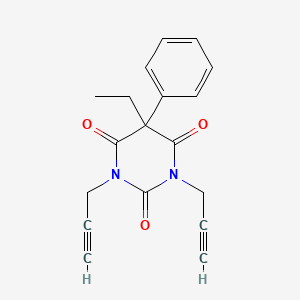
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
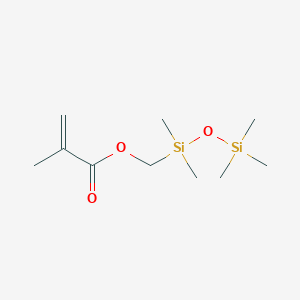
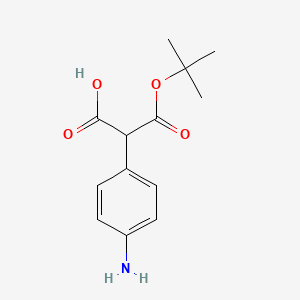
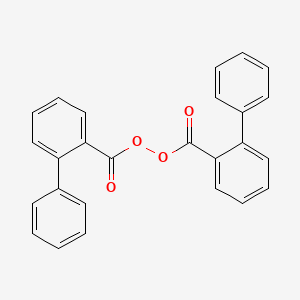

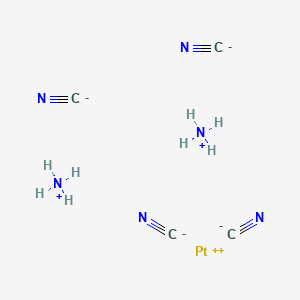

![Cyclohepta[f]indene](/img/structure/B14747578.png)


